molecular formula C19H19NO3 B14329324 (1-Benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone

(1-Benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone

Cat. No.: B14329324
M. Wt: 309.4 g/mol
InChI Key: SZYIFUDJILWXLB-UHFFFAOYSA-N
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Description

(1-Benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone typically involves the reaction of piperidine derivatives with benzoyl chloride and phenylmethanone under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise temperature and pressure control. The use of automated systems ensures consistent quality and efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include alcohols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.

Medicine: The compound may have potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1-Benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • (1-Benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone shares structural similarities with other piperidine derivatives such as piperidine-4-carboxylic acid and 4-hydroxy-4-phenylpiperidine.

Uniqueness: The presence of both benzoyl and phenylmethanone groups in the compound provides unique chemical properties, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

(1-benzoyl-4-hydroxypiperidin-4-yl)-phenylmethanone

InChI

InChI=1S/C19H19NO3/c21-17(15-7-3-1-4-8-15)19(23)11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h1-10,23H,11-14H2

InChI Key

SZYIFUDJILWXLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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